1-[10-(4-Amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine;acetate
Description
Structure
2D Structure
Properties
CAS No. |
4028-98-2 |
|---|---|
Molecular Formula |
C32H43N4O2+ |
Molecular Weight |
515.7 g/mol |
IUPAC Name |
1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine acetate |
InChI |
InChI=1S/C30H38N4.C2H4O2/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;1-2(3)4/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;1H3,(H,3,4)/p+1 |
InChI Key |
BDMCHWQXAWWRGZ-UHFFFAOYSA-O |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.CC(=O)[O-].CC(=O)[O-] |
Appearance |
Solid powder |
Other CAS No. |
4028-98-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
6707-58-0 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acetate, Dequalinium Chloride, Dequalinium Decamine Dequadin Dequalinium Dequalinium Acetate Dequalinium Chloride Dequalinium Di-10-undecenoate Dequalinium Diacetate Dequalinium Dibromide Dequalinium Dichloride Dequalinium Diiodide Dequalinium Diundecenoate Di-10-undecenoate, Dequalinium Diacetate, Dequalinium Dibromide, Dequalinium Dichloride, Dequalinium Diiodide, Dequalinium Diundecenoate, Dequalinium Dynexan MHP Dynexan-MHP Evazol Fluomycin Gargilon Gurgellösung Ratiopharm Gurgellösung-ratiopharm Labosept Maltyl Solvidont Sorot |
Origin of Product |
United States |
Mechanistic Elucidation of Dequalinium Acetate Bioactivities
Other Investigated Mechanisms
Beyond its anti-metastatic effects, dequalinium acetate and its related compounds have been investigated for various other mechanisms of action, highlighting the multi-targeted nature of this molecule. drugbank.comnih.govresearchgate.net
Antiviral Mechanisms (e.g., HIV-1 MPER Binding)
Dequalinium has demonstrated antiviral properties, with one noted mechanism involving binding to the membrane-proximal external region (MPER) of the spike envelope of the human immunodeficiency virus HIV-1. drugbank.comresearchgate.net The MPER is a conserved region of the gp41 protein, which is essential for viral entry into host cells. researchgate.netfrontiersin.org By binding to the MPER, dequalinium can interfere with the conformational changes in gp41 required for membrane fusion, thus blocking HIV-1 Env-mediated membrane fusion. researchgate.netnih.gov Studies have identified dequalinium as a small-molecule fusion inhibitor targeting the MPER of HIV-1 Env. researchgate.netnih.gov
Antiparasitic Mechanisms (e.g., Hematin (B1673048) Synthesis Inhibition in Plasmodium berghei, Chitinase (B1577495) A Targeting in Vibrio harveyi)
The antiparasitic properties of dequalinium have also been noted. drugbank.com While the specific mechanism of hematin synthesis inhibition in Plasmodium berghei by dequalinium acetate is not explicitly detailed in the provided search results, related research indicates that dequalinium interacts with proteins implicated in antiparasitic activities, such as chitinase A from Vibrio harveyi. researchgate.netresearchgate.nethbnengqianchemical.com Dequalinium has been identified as a potent inhibitor of Vibrio harveyi chitinase A (VhChiA), a family-18 chitinase. nih.gov Crystallographic data and isothermal titration microcalorimetry have revealed that dequalinium occupies the active site of VhChiA, primarily through hydrophobic interactions, exhibiting a binding affinity with a Ki of 70 nM. nih.gov This inhibition of chitinase A suggests a potential mechanism for antiparasitic activity in organisms that rely on this enzyme.
Neurobiological Mechanisms (e.g., α-Synuclein Oligomer Targeting, Cholinergic Neurotransmission Modulation)
Investigations into the neurobiological effects of dequalinium have revealed interactions with α-synuclein and modulation of cholinergic neurotransmission. Dequalinium has been shown to modulate and induce the self-oligomerization of alpha-synuclein (B15492655), a protein involved in neurodegenerative disorders characterized by protein aggregates. drugbank.comnih.gov Dequalinium targets α-synuclein oligomers to restrict the formation of protofibrils, which are implicated in some neurodegenerative conditions. researchgate.netresearchgate.nethbnengqianchemical.com
Furthermore, dequalinium has been shown to block cholinergic neurotransmission. nih.govnih.govresearchgate.net Studies in frog and rat sympathetic neurons demonstrated that dequalinium reduced responses to nicotinic receptor agonists. nih.govnih.gov It has also been shown to antagonize muscarinic receptor activation of all subtypes. nih.govresearchgate.net Dequalinium chloride has been found to antagonize M3 muscarinic acetylcholine (B1216132) receptors with an IC50 of 0.27 μM. researchgate.net This modulation of both nicotinic and muscarinic acetylcholine receptors highlights another neurobiological mechanism of dequalinium.
Here is a summary of some of the investigated mechanisms and their associated targets:
| Mechanism | Target(s) | Effect |
| Anti-metastatic | Macrophage motility, Macrophage infiltration, SK channels, PKC | Reduction of motility, Inhibition of infiltration, Attenuation of metastasis |
| Antiviral | HIV-1 MPER (gp41) | Binding and inhibition of membrane fusion |
| Antiparasitic | Plasmodium berghei (Hematin synthesis - suggested), Vibrio harveyi Chitinase A | Inhibition of chitinase A activity |
| Neurobiological | α-Synuclein oligomers, Nicotinic receptors, Muscarinic receptors (M1, M3, M5) | Targeting oligomers, Blocking neurotransmission, Antagonizing receptor activation |
Ion Channel and Receptor Interactions (e.g., M3 Muscarinic Acetylcholine Receptor Antagonism)
Dequalinium has been shown to interact with a variety of ion channels and receptors, contributing to its diverse biological effects. Early studies indicated that dequalinium could reduce cholinergic neurotransmission and responses to nicotinic receptor agonists, consistent with observed paralyzing activity in animal models frontiersin.org.
Further research has identified dequalinium as an effective blocker of small conductance Ca²⁺-activated K⁺ (SK) channels, with an IC₅₀ of 1.5 µM frontiersin.org. SK channels are involved in various cellular processes, including cell proliferation and migration, particularly in some cancer cells drugbank.comnih.gov. Derivatives of dequalinium, such as the bis-quinolinium cyclophanes UCL 1684 and UCL 1848, have been developed as higher-affinity SK channel antagonists frontiersin.org.
Dequalinium has also been found to block cyclic nucleotide-gated (CNG) channels. Studies on the rod CNGA1 channel demonstrated dequalinium chloride as a high-affinity blocker with a K_D of approximately 190 nM at 0 mV. It was also effective on heteromeric CNGA1+CNGB1 channels, with a K₁/₂ of approximately 385 nM at 0 mV nih.gov. This block was observed to be state-independent and voltage-dependent, suggesting interaction within the ion conducting pathway nih.gov.
More recently, investigations have focused on the interaction of dequalinium compounds with muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype. Dequalinium and its derivatives, including bis-quinolinium cyclophanes like UCL 1684, have been characterized as antagonists of M3 mAChRs at sub- to low micromolar concentrations nih.govresearchgate.net. M3 mAChRs play significant roles in smooth muscle contractility in various organs, including the airway, bladder, and gut nih.gov.
Research using transfected Chinese hamster ovary (CHO) cells expressing human M3 mAChRs demonstrated that dequalinium chloride antagonized M3 mAChR activation with an IC₅₀ of 0.27 µM nih.govresearchgate.net. UCL 1684, a dequalinium derivative, also showed antagonistic activity against M3 receptors with an IC₅₀ of 1.5 µM nih.govresearchgate.net. Studies also indicated that UCL 1684 could antagonize M1 (IC₅₀ 0.12 µM) and M5 (IC₅₅₀ 0.52 µM) mAChR responses nih.govresearchgate.net.
Detailed findings from studies on M3 receptor antagonism by dequalinium compounds include functional assays measuring Gq-coupled receptor signaling and investigations into their effects on airway smooth muscle contractility nih.govresearchgate.net. UCL 1684 was found to reduce carbachol-evoked airway smooth muscle contractions and calcium mobilization in rodent and human lung airway smooth muscle cells nih.govresearchgate.net. Schild analysis suggested that UCL 1684 acts as a competitive antagonist for cholinergic binding to M3 receptors, although there can be differences between K_B values determined from functional assays and K_i values from competition binding experiments nih.gov.
Beyond ion channels and muscarinic receptors, dequalinium has also been reported to interact with other proteins, including protein kinase C (PKC), specifically inhibiting PKCα catalytic activity scite.ai. It has also been identified as an inhibitor of the interaction between Receptor for Activated C Kinase 1 (RACK1) and PKC oup.com. Additionally, dequalinium chloride has been shown to inhibit Cdc7 kinase activity by interfering with its interaction with Dbf4, contributing to its potential anti-cancer activity nih.gov.
The interaction of dequalinium with these various ion channels and receptors highlights the complexity of its pharmacological profile and suggests multiple potential targets for its biological effects.
Here is a summary of some research findings on the interaction of dequalinium compounds with ion channels and receptors:
| Compound | Target Channel/Receptor | IC₅₀ or K_D (approximate) | Notes | Source |
| Dequalinium | SK potassium channels | 1.5 µM | Blocker | frontiersin.org |
| Dequalinium chloride | CNGA1 channels | 190 nM (at 0 mV) | High-affinity blocker | nih.gov |
| Dequalinium chloride | CNGA1+CNGB1 channels | 385 nM (at 0 mV) | Blocker | nih.gov |
| Dequalinium chloride | M3 muscarinic acetylcholine receptor | 0.27 µM | Antagonist (in transfected CHO cells) | nih.govresearchgate.net |
| UCL 1684 | SK potassium channels | 3 nM | High-affinity antagonist (dequalinium derivative) | frontiersin.org |
| UCL 1684 | M3 muscarinic acetylcholine receptor | 1.5 µM | Antagonist (in transfected CHO cells), competitive antagonist | nih.govresearchgate.net |
| UCL 1684 | M1 muscarinic acetylcholine receptor | 0.12 µM | Antagonist (in transfected CHO cells) | nih.govresearchgate.net |
| UCL 1684 | M5 muscarinic acetylcholine receptor | 0.52 µM | Antagonist (in transfected CHO cells) | nih.govresearchgate.net |
| UCL 1848 | SK potassium channels | 2.7 nM | High-affinity antagonist (dequalinium derivative) | frontiersin.org |
| UCL 1848 | M3 muscarinic acetylcholine receptor | 1.0 µM | Antagonist (in transfected CHO cells) | nih.govresearchgate.net |
| Dequalinium | Protein Kinase Cα (PKCα) | - | Inhibitor of catalytic activity | scite.ai |
| Dequalinium chloride | RACK1 and PKC interaction | 5 µM | Inhibitor | oup.com |
| Dequalinium chloride | Cdc7 kinase activity | - | Inhibitor (by interfering with Cdc7-Dbf4 interaction) | nih.gov |
| Dequalinium | TrpM3 channels | ~30 µM | Inhibition (~30-50% reduction at 30 µM) | frontiersin.org |
| Dequalinium | TrpM7 channels | ~30 µM | Inhibition (~30-50% reduction at 30 µM) | frontiersin.org |
Spectrum of Bioactivity and Efficacy in Preclinical and in Vitro Models
Antimicrobial Spectrum
Dequalinium (B1207927) displays rapid bactericidal and fungicidal action, typically occurring within 30 to 60 minutes drugbank.comnih.gov.
Activity against Gram-Positive and Gram-Negative Bacterial Pathogens
Dequalinium possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria drugbank.comnih.govresearchgate.net. As with other quaternary ammonium (B1175870) compounds, Gram-positive bacteria are generally more sensitive to dequalinium than Gram-negative bacteria drugbank.com. Studies have investigated its activity against a range of bacterial species relevant to infections researchgate.netnih.gov.
In vitro studies have shown minimal inhibitory concentrations (MICs) for dequalinium against relevant vaginal pathogens, with values ranging from 0.2 to ≥ 1024 µg/mL drugbank.com. Dequalinium chloride has been shown to be effective against a wide range of vaginal pathogens, including aerobic and anaerobic bacteria nih.govresearchgate.net.
Research comparing the activity of dequalinium chloride against 18 germs relevant to vaginal infections, including species from the genera Staphylococcus, Streptococcus, Enterococcus, Listeria, Escherichia, Proteus, Gardnerella, Bacteroides, Prevotella, and Porphyromonas, found that all tested microorganisms were susceptible to dequalinium chloride, with the exception of Proteus mirabilis researchgate.netnih.gov. At a given dose, the activity of dequalinium chloride was reported to be higher compared to some other substances tested researchgate.netnih.gov.
Dequalinium chloride has also demonstrated activity against planktonic cells of Gardnerella spp. mdpi.com.
Efficacy against Fungal and Yeast Species (e.g., Candida spp.)
Dequalinium exhibits fungicidal effects drugbank.comnih.gov. It has demonstrated efficacy against fungal and yeast species, including Candida species nih.govresearchgate.netnih.gov. The antimicrobial activity of dequalinium chloride against Candida spp. has been reported to be comparable to that of clotrimazole (B1669251) nih.govgorm.com.tr. Studies have shown the activity of dequalinium chloride against Candida albicans mdpi.comnih.gov.
Antiprotozoal Activity (e.g., Trichomonas vaginalis)
Dequalinium has shown antiprotozoal properties drugbank.comnih.gov. Its efficacy against Trichomonas vaginalis has been demonstrated in in vitro studies nih.govresearchgate.netnih.govnih.gov. Dequalinium chloride has also shown activity against metronidazole-resistant Trichomonas vaginalis strains gorm.com.tr.
Antiviral Properties in Specific Models (e.g., HIV-1)
Antiviral properties of dequalinium have been noted drugbank.comnih.gov. For example, dequalinium can bind to the membrane-proximal external region (MPER) of the spike envelope of the human immunodeficiency virus HIV-1 drugbank.comnih.govnih.gov. Studies have investigated the ability of dequalinium and related compounds to block HIV-1 Env mediated cell-cell fusion nih.gov. The inhibition efficiency appears to be primarily determined by their ability to bind their gp41 target nih.gov.
Activity against Mycobacterial Strains (e.g., Mycobacterium tuberculosis)
Dequalinium has shown activity against mycobacteria nih.govasm.org. It is an inhibitor of mycothiol (B1677580) ligase (MshC) in Mycobacterium tuberculosis, an enzyme essential to the bacterium nih.govasm.orgresearchgate.net. Dequalinium inhibits MshC with an IC50 value of 24 ± 1 μM nih.govresearchgate.net. Further studies showed dequalinium to be an ATP-competitive inhibitor of MshC, binding with a KD of 0.22 μM nih.govresearchgate.net. Dequalinium has been shown to inhibit the growth of M. tuberculosis under both aerobic and anaerobic conditions nih.govresearchgate.net.
| Strain | MIC (μg/mL) | Anaerobic Bactericidal Concentration (μg/mL) |
| Mycobacterium tuberculosis | 1.2 | 0.3 |
| M. smegmatis | Potent | Not specified |
Investigations into Specific Resistant Strains (e.g., Proteus mirabilis)
While dequalinium chloride demonstrates a broad spectrum of activity, including against many relevant pathogens, some studies have noted limitations against specific resistant strains researchgate.netnih.govgorm.com.tr. For instance, in a study evaluating the activity of dequalinium chloride against 18 germs relevant to vaginal infections, Proteus mirabilis was found to be an exception to the general susceptibility observed researchgate.netnih.gov. This suggests that Proteus mirabilis may exhibit resistance to dequalinium chloride under the conditions tested in that study.
Investigations into the activity against resistant strains are important for understanding the full scope of dequalinium's potential applications and limitations.
Biofilm Disruption Capabilities
Bacterial biofilms represent a significant challenge in treating infections due to their increased resistance to antimicrobial agents. Dequalinium chloride has been specifically studied for its ability to disrupt these complex microbial structures.
Reduction of Biofilm Biomass and Metabolic Activity (e.g., Gardnerella spp.)
Studies have shown that dequalinium chloride is effective against biofilms formed by Gardnerella species, bacteria commonly associated with bacterial vaginosis (BV). In vitro assessments using microtiter plate assays have demonstrated that dequalinium chloride can significantly reduce both the biomass and metabolic activity of Gardnerella spp. biofilms. nih.govdntb.gov.uaresearchgate.netnih.gov This effect has been observed at concentrations below 256 µg/mL, with efficient reduction (at least 50%) noted at concentrations as low as 8.11 µg/mL for BV-associated Gardnerella strains. nih.gov
Table 1: Effect of Dequalinium Chloride on Gardnerella spp. Biofilms (In Vitro)
| Effect | Concentration (µg/mL) | Observation | Source |
| ≥50% Reduction (EC50) | 8.11 | Metabolic activity and/or biomass reduction | nih.gov |
| ≥80% Reduction | 25.64 | Metabolic activity and/or biomass reduction | nih.gov |
| Visible Reduction | Not specified | Biofilm architecture reduction (SEM imaging) | nih.gov |
Architectural Disruption and Penetration of Biofilms
Beyond reducing biomass and metabolic activity, dequalinium chloride has been shown to physically disrupt the architecture of Gardnerella spp. biofilms. Scanning electron microscopy (SEM) has revealed a visible reduction in the biofilm structure, characterized by a loss of cells and the detachment of large portions of the biofilm, leading to the formation of holes within the structure. nih.gov This architectural disruption is believed to be caused by multiple mechanisms of action. nih.govresearchgate.netnih.gov The ability of dequalinium chloride to penetrate biofilms has also been investigated, suggesting it can reach bacteria embedded within the matrix. nih.govslideshare.net
Anticancer Efficacy in Cell Lines and Preclinical Animal Models
Dequalinium, including dequalinium chloride, has demonstrated anticancer activity in various cell lines and preclinical animal models. researchgate.netdrugbank.comnih.gov Its anticancer effects are thought to involve multiple mechanisms, including mitochondrial action, inhibition of kinases such as PKC-α/β and Cdc7/Dbf4, and modulation of Ca²⁺-activated K⁺ channels. researchgate.net
Inhibition of Cancer Cell Proliferation and Viability
In vitro studies have indicated that dequalinium can inhibit the proliferation and affect the viability of various cancer cell lines. For instance, dequalinium has been shown to induce a cytotoxic effect in human leukemia cells by altering redox balance, downregulating signaling pathways like Raf/MEK/ERK1/2 and PI3K/Akt, and promoting apoptosis. drugbank.com Dequalinium chloride has also been found to inhibit S phase progression and cause accumulation in the G2/M phase in oral cancer cells. researchgate.netnih.gov Studies on human ovarian cancer cell lines have also demonstrated the potent in vitro antitumor activity of dequalinium chloride. nih.gov
Table 2: In Vitro Effects of Dequalinium on Cancer Cells
| Cancer Cell Type | Observed Effect | Mechanism(s) Involved | Source |
| Human Leukemia Cells | Cytotoxic effect, reduced viability, induced apoptosis | Altering redox balance, downregulating Raf/MEK/ERK1/2 and PI3K/Akt pathways, blocking SK channels | drugbank.com |
| Oral Cancer Cells | Inhibition of S phase progression, accumulation in G2/M phase, reduced viability | Inhibition of Cdc7 kinase activity | researchgate.netnih.gov |
| Ovarian Cancer Cells | Potent antitumor activity | Primarily targets mitochondria, disrupts cellular energy production | nih.gov |
| Pancreatic Cancer Cells | Inhibited growth, induced apoptosis (Note: This source refers to Deguelin, not Dequalinium acetate) | Targeting PI3K/Akt pathway, inhibiting autophagy (Note: This information is for Deguelin and is included for context based on search results, but is not directly about Dequalinium acetate) | mdpi.com |
Antitumor Activity in Murine Models of Specific Carcinomas (e.g., Oral Cancer, Neuroglial Cytoma, Bladder Carcinoma, Colon Cancer, Melanoma)
Preclinical animal studies, particularly in murine models, have provided evidence of the antitumor activity of dequalinium chloride. In vivo studies using mice have suggested that dequalinium chloride possesses promising antitumor activity in oral cancer models. researchgate.netnih.gov While the provided search results specifically mention oral cancer, research into other cancer types like neuroglial cytoma, bladder carcinoma, colon cancer, and melanoma in relation to dequalinium acetate (B1210297) in murine models was not extensively detailed in the immediate results. However, the general antitumor activity in preclinical cancer models has been noted. nih.gov For instance, dequalinium chloride treatment prolonged survival in mice bearing PA-1 intraperitoneal ovarian carcinoma xenografts. nih.gov
Table 3: Antitumor Activity of Dequalinium Chloride in Murine Models
| Cancer Type (Murine Model) | Observed Effect | Source |
| Oral Cancer | Promising antitumor activity, suppresses tumor growth | researchgate.netnih.gov |
| Ovarian Carcinoma (PA-1 xenograft) | Prolonged animal survival | nih.gov |
Synergistic Effects with Established Anticancer Therapies (e.g., Platinum Compounds, Radiation)
Research indicates that dequalinium chloride can enhance the effectiveness of established anticancer therapies, exhibiting synergistic effects when combined with agents like platinum compounds (e.g., cisplatin) and radiation. Studies in oral cancer cells have shown that dequalinium chloride can sensitize these cells to the effects of cisplatin (B142131) and radiation. researchgate.netnih.gov This synergistic effect is attributed, in part, to dequalinium chloride acting as a non-ATP-competitive inhibitor of Cdc7 kinase, which not only blocks DNA synthesis but also sensitizes cancer cells to DNA damage agents. researchgate.netnih.gov The combination of dequalinium chloride and tumor necrosis factor (TNF) has also demonstrated strong synergy in vitro against human ovarian cancer cell lines. nih.gov
Table 4: Synergistic Effects of Dequalinium Chloride with Anticancer Therapies
| Combination Therapy | Cancer Cell Type / Model | Observed Synergistic Effect | Source |
| Dequalinium chloride + Cisplatin | Oral cancer cells | Enhanced cytotoxic effect, sensitization to cisplatin | researchgate.netnih.gov |
| Dequalinium chloride + Radiation | Oral cancer cells | Enhanced effect of radiation, sensitization to radiation, induction of apoptosis | researchgate.netnih.gov |
| Dequalinium chloride + TNF | Human ovarian cancer cell lines | Strong synergistic antitumor effect, potentiation of TNF effects against ovarian cancer cells | nih.gov |
Inhibition of Human Organic Cation Transporter 2 (hOCT2) for Potential Chemoprotection in Preclinical Settings
Preclinical investigations have explored the potential of dequalinium acetate, or more precisely the dequalinium cation, as an inhibitor of human organic cation transporter 2 (hOCT2) nih.govresearchgate.netnih.gov. hOCT2, encoded by the SLC22A2 gene, is a crucial drug transporter primarily located on the basolateral membrane of renal tubular cells nih.govnih.govresearchgate.netmdpi.com. It plays a significant role in the renal uptake and subsequent elimination of various endogenous and exogenous organic cations, including several widely used therapeutic agents nih.govnih.gov.
Research has highlighted the involvement of hOCT2 in the renal accumulation and associated nephrotoxicity of platinum-based anti-cancer agents such as cisplatin and oxaliplatin (B1677828) nih.govnih.govresearchgate.net. Given this role, the inhibition of hOCT2 presents a potential strategy for chemoprotection, aiming to reduce the uptake of these cytotoxic drugs into kidney cells and thereby mitigate renal side effects nih.govnih.gov.
Studies employing machine learning-based quantitative structure-activity relationship (QSAR) models and subsequent in vitro validation have identified dequalinium as a potent inhibitor of hOCT2 nih.govresearchgate.netnih.gov. In vitro assays measuring the transport of the model substrate ASP⁺ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) demonstrated that dequalinium potently inhibited hOCT2-mediated uptake with an apparent IC₅₀ value of 88.16 ± 7.14 nM nih.govresearchgate.netnih.gov. This finding indicates a considerably higher potency compared to cimetidine (B194882), a known hOCT2 inhibitor, which has a reported apparent IC₅₀ of approximately 26 µM nih.gov.
Furthermore, dequalinium exhibited a concentration-dependent inhibition of hOCT2-mediated transport of the platinum-based anti-cancer agents, cisplatin and oxaliplatin nih.govresearchgate.netnih.gov. The apparent IC₅₀ values for dequalinium against the hOCT2-mediated transport of cisplatin and oxaliplatin were determined to be 18.81 ± 9.93 nM and 11.37 ± 5.32 nM, respectively nih.govresearchgate.net. These data suggest that dequalinium can effectively modulate the hOCT2-mediated disposition of these critical chemotherapeutic agents in preclinical in vitro models nih.gov.
Selectivity studies have indicated that dequalinium primarily targets hOCT2. At a concentration of 100 nM, no significant inhibitory effect was observed on the transport mediated by human organic cation transporter 1 (hOCT1) nih.govresearchgate.net. This suggests a degree of specificity for hOCT2 over hOCT1, which is important for minimizing potential off-target effects on drug disposition mediated by other transporters nih.govresearchgate.net.
The preclinical in vitro data collectively support the potential of dequalinium as a potent hOCT2 inhibitor. This inhibitory activity suggests a possible role for dequalinium as a prophylactic agent to reduce the renal toxicity associated with platinum-based chemotherapy by limiting their uptake into kidney cells via hOCT2 nih.govnih.gov.
Summary of hOCT2 Inhibition Data by Dequalinium
| Substrate | hOCT2 Inhibition IC₅₀ (nM) |
| ASP⁺ | 88.16 ± 7.14 |
| Cisplatin | 18.81 ± 9.93 |
| Oxaliplatin | 11.37 ± 5.32 |
Data represents apparent IC₅₀ values from in vitro transport assays nih.govresearchgate.netnih.gov.
Comparison of Dequalinium and Cimetidine hOCT2 Inhibition Potency
| Compound | hOCT2 Inhibition IC₅₀ (nM) |
| Dequalinium | 88.16 ± 7.14 |
| Cimetidine | ~26,000 |
Data for dequalinium against ASP⁺ transport and approximate IC₅₀ for cimetidine against hOCT2 nih.govresearchgate.netnih.gov. Note the significant difference in potency.
These preclinical findings provide a basis for further investigation into the potential use of dequalinium or its derivatives as chemoprotective agents in clinical settings involving platinum-based chemotherapy, focusing on the modulation of hOCT2 activity nih.govnih.gov.
Mechanisms of Resistance and Strategies for Resistance Mitigation in Research
Intrinsic Resistance Patterns of Specific Microorganisms
Different microorganisms exhibit varying degrees of intrinsic resistance to antiseptics and disinfectants, including quaternary ammonium (B1175870) compounds like dequalinium (B1207927). This variation is attributed to differences in their cellular structure, composition, and physiology. Gram-positive bacteria are generally more sensitive to dequalinium than gram-negative bacteria, which is likely due to the structural differences in their cell walls, with the outer membrane of gram-negative bacteria potentially reducing the agent's surface activity. gorm.com.tr
While dequalinium chloride has demonstrated broad antimicrobial activity against a wide range of vaginal pathogens, including anaerobic bacteria (e.g., Gardnerella vaginalis, Bacteroides spp., Peptostreptococcus spp.), aerobic bacteria (e.g., staphylococci, streptococci, Escherichia coli), Candida species (C. albicans, C. glabrata), and Trichomonas vaginalis in vitro, some microorganisms may exhibit higher minimal inhibitory concentrations (MICs) than others. nih.gov For instance, Mycobacterium avium-intracellulare is considerably more resistant to chlorhexidine, another antiseptic, than other mycobacteria, highlighting organism-specific intrinsic resistance. asm.org Although specific detailed data on intrinsic resistance patterns of a comprehensive list of microorganisms to dequalinium acetate (B1210297) is not extensively presented in the provided snippets, the general principle of varying susceptibility based on microbial type and structure applies.
Low Propensity for Acquired Resistance Development due to Multi-Targeted Action
A significant advantage of dequalinium acetate is its low propensity for inducing acquired resistance in microorganisms. This is primarily attributed to its multi-targeted mode of action, making it difficult for microorganisms to develop effective single-step resistance mechanisms. nih.govnih.govnih.govspringermedizin.de Dequalinium's mechanisms involve disrupting bacterial cell permeability by adsorbing onto the cell surface and diffusing through the cell wall, followed by binding to the cytoplasmic membrane, leading to the formation of complexes and protein precipitation. nih.gov It is rapidly taken up by bacteria. drugbank.com Once inside the cell, dequalinium denatures proteins involved in essential metabolic processes like the respiratory chain and glycolysis, interfering with bacterial cell metabolism and ribosomal protein synthesis. gorm.com.trdrugbank.com It can also precipitate nucleic acids by intercalating between DNA base pairs, impeding DNA replication and transcription. drugbank.compatsnap.com Depending on the concentration, it can also lead to cell lysis due to osmotic imbalance. gorm.com.trdrugbank.com
This simultaneous assault on multiple vital cellular functions contrasts with the single-target mechanisms of many antibiotics, to which resistance can more easily develop through mutation or acquisition of resistance genes. The multiple targets of dequalinium necessitate multiple simultaneous genetic changes for a microorganism to develop high-level resistance, which is a statistically less probable event. No development of resistance of microorganisms to dequalinium chloride has been reported in laboratory studies or clinical trials despite its use for several decades. nih.govnih.govspringermedizin.deresearchgate.net
Dequalinium Acetate as an Evolution-Slowing Agent for Antibiotic Resistance
Research suggests that dequalinium acetate, particularly dequalinium chloride (DEQ), holds potential as an evolution-slowing agent for antibiotic resistance. This involves its ability to reduce the development of mutations conferring antibiotic resistance and its potential to counteract existing resistance mechanisms.
Reduction of Mutation Development Conferring Antibiotic Resistance in Laboratory Cultures and Animal Models
Studies have investigated the ability of dequalinium chloride to reduce the development of mutations that confer antibiotic resistance. In laboratory cultures and animal models, DEQ has been shown to significantly reduce the ability of bacteria, such as E. coli, to develop resistance to antibiotics like ciprofloxacin (B1669076). bcm.edudrugtargetreview.comnih.gov Resistance to ciprofloxacin often arises from new gene mutations that occur during infection, frequently triggered by bacterial stress responses activated by low concentrations of the antibiotic. bcm.edudrugtargetreview.com DEQ has been found to reduce the speed at which these new mutations are formed. bcm.edudrugtargetreview.com
Specifically, DEQ inhibits the activation of the bacterial general stress response, which promotes ciprofloxacin-induced mutagenic DNA break repair. nih.govresearchgate.net It targets the activation of the upstream "stringent" starvation stress response. nih.gov By inhibiting these stress responses, DEQ reduces the increased mutation rate that can lead to antibiotic resistance. In E. coli exposed to ciprofloxacin, DEQ reduced the induction of mutation rates for resistance to rifampicin (B610482) and ampicillin. nih.govresearchgate.net This effect was observed at low DEQ concentrations, suggesting its potential as a co-therapy with antibiotics to prolong their effectiveness without necessarily inhibiting bacterial proliferation itself, thus acting as a "stealth" evolution-slowing drug. bcm.edunih.gov
Potential for Counteracting Existing Antibiotic Resistance Mechanisms
While the primary focus is on preventing the development of resistance, there is also research exploring the potential of dequalinium to counteract existing antibiotic resistance mechanisms. Dequalinium's multi-targeted action inherently makes it less susceptible to common single-mechanism resistance strategies employed by bacteria against conventional antibiotics.
Furthermore, studies have investigated the potential for synergy between dequalinium and other antimicrobial agents, particularly against resistant strains. Although not specifically detailed for dequalinium acetate in combination with conventional antibiotics against resistant bacteria in the provided snippets, the concept of using non-antibiotic drugs or compounds with distinct mechanisms of action to enhance the effectiveness of antibiotics against resistant microbes is an active area of research. For instance, some studies explore the synergistic effects of plant-derived antimicrobials with antibiotics against multidrug-resistant strains. researchgate.netmdpi.com The ability of dequalinium to disrupt cell membranes and interfere with essential cellular processes could potentially sensitize resistant bacteria to other antimicrobial agents.
Additionally, dequalinium's effect on bacterial stress responses, which can be linked to increased mutation rates and potentially the expression of resistance mechanisms, suggests an indirect way it might counteract resistance. By inhibiting the general stress response and DNA release, dequalinium might interfere with processes that contribute to the persistence and evolution of resistant populations, including biofilm formation which can harbor resistant bacteria. nih.govresearchgate.net
Table 1 summarizes the key mechanisms of resistance and mitigation strategies related to dequalinium acetate.
| Mechanism of Resistance/Mitigation | Description | Relevance to Dequalinium Acetate |
| Intrinsic Resistance | Natural property of an organism, often due to structural or physiological differences. | Varies among microorganisms; Gram-positive bacteria generally more susceptible than Gram-negative due to cell wall differences. gorm.com.tr Specific patterns depend on the organism. |
| Acquired Resistance Development | Development of resistance through mutation or acquisition of resistance genes. | Low propensity due to dequalinium's multi-targeted action on cell membrane, enzymes, and nucleic acids. nih.govnih.govnih.govspringermedizin.dedrugbank.compatsnap.com Limited opportunity for single-step resistance. |
| Reduction of Mutation Development | Inhibiting the rate at which new mutations, including those conferring resistance, arise. | Dequalinium chloride inhibits bacterial stress responses (e.g., general stress response, stringent response) that increase mutation rates. bcm.edudrugtargetreview.comnih.govresearchgate.netresearchgate.net |
| Counteracting Existing Resistance Mechanisms | Overcoming or reducing the effectiveness of established resistance mechanisms in microorganisms. | Potential for synergy with other antimicrobials; interference with stress responses linked to resistance persistence and biofilm formation. nih.govresearchgate.net Further research needed on direct counteraction. |
Structure Activity Relationship Sar Studies of Dequalinium Acetate and Analogues
Importance of Quaternary Quinolinium Units and Linking Hydrocarbon Chains
The bipartite structure of dequalinium (B1207927), featuring two quaternary quinolinium units connected by a hydrocarbon chain, is fundamental to its activity. The quaternary ammonium (B1175870) centers contribute positive charges, which are crucial for interactions with negatively charged biological membranes and other cellular components like DNA drugbank.comcellphysiolbiochem.com. The quinolinium rings themselves are also important, participating in interactions such as intercalation with DNA drugbank.com.
The length and nature of the hydrocarbon chain linking the two quinolinium moieties significantly influence the biological activity of dequalinium analogues. Studies have shown that the inhibitory potency against targets like protein kinase C (PKC) is dependent on the length of the methylene (B1212753) bridge. For instance, analogues with longer saturated linkers (C12, C14, or C16) exhibited enhanced inhibitory potencies against PKCα compared to those with shorter chains, with activity reaching a plateau around the C14 linker length researchgate.net. Similarly, the length of the alkylene chain affects the activity of dequalinium analogues as blockers of small conductance Ca2+-activated K+ (SKCa) channels, with compounds having a 5-12 carbon chain showing similar activity, while shorter chains (C3, C4) resulted in decreased potency helsinki.fi. The presence of unsaturation and the geometry (cis/trans) within the linker can also impact inhibitory potency researchgate.net.
The hydrophobic nature of the linking chain, combined with the charged headgroups, contributes to the bolaamphiphilic character of dequalinium and its analogues, influencing their ability to interact with and traverse cell membranes drugbank.comasm.orgnih.gov. This amphipathic nature is key to their accumulation in specific cellular compartments, such as mitochondria drugbank.comcellphysiolbiochem.com.
Influence of Substituents on Quinoline (B57606) Ring Nitrogen on Biological Activity
While the provided search results specifically mention the influence of substituents at position 4 of the quinoline ring on activity as K+ channel blockers nih.gov, the general principle extends to substituents on the quinoline ring nitrogen (which is quaternary in dequalinium). The positive charge on the quaternary nitrogen is essential for the compound's interaction with negatively charged biological targets drugbank.comcellphysiolbiochem.com. Modifications to the groups directly attached to the quaternary nitrogen can alter the charge distribution, steric hindrance, and lipophilicity around the cationic center, thereby affecting binding affinity and biological activity.
Research on dequalinium analogues has explored variations in the headgroup structures, including different heterocycles and the introduction of various substituents nih.gov. These modifications can impact the electron-richness of the aromatic rings and the charge distribution on the nitrogen atoms, which have been shown to be critical factors determining potency against targets like protein kinase C alpha (PKCα) researchgate.net.
Correlation of Molecular Descriptors (e.g., ELUMO) with Biological Activity
Quantitative Structure-Activity Relationship (QSAR) studies have been employed to correlate molecular descriptors with the biological activity of dequalinium analogues. For instance, in the context of SKCa channel blockers, analysis using electronic indices calculated from AM1 MO calculations revealed correlations between blocking potency and descriptors such as the partial charge on the ring nitrogen atom and ELUMO (energy of the lowest unoccupied molecular orbital) nih.gov. A correlation suggesting that higher ELUMO values correspond to more potent analogues has been observed, which is consistent with charge transfer interactions or processes related to desolvation playing a role in the drug-channel interaction nih.gov.
Other molecular descriptors, including hydrophobicity (e.g., AlogP, CHI LogP), molecular size parameters (number of atoms, mass, surface area), and polarity descriptors (polar surface area, number of hydrogen bond donors), are also relevant in SAR studies of quaternary ammonium compounds like dequalinium analogues mdpi.comnih.gov. These descriptors can help in understanding how structural variations influence properties critical for biological activity, such as membrane permeability, binding affinity, and target interaction.
Impact of Hydrophobicity and Headgroup Variations on Target Binding and Efficacy in Analogues
Hydrophobicity plays a significant role in the biological activity of dequalinium analogues, influencing their accumulation in membranes and interaction with lipophilic targets cellphysiolbiochem.comasm.orgnih.gov. Studies on bolaamphiphile analogues, including those adapted from dequalinium chloride, have shown that more hydrophobic compounds with larger headgroups can exhibit increased and broader spectrum antibacterial activity, although this may be accompanied by reduced potential for DNA binding asm.orgkcl.ac.uk. Conversely, analogues with less bulky headgroups and stronger DNA binding affinity were found to be more active against certain fungi like Candida species asm.orgkcl.ac.uk. The balance between hydrophobicity and hydrophilicity is a key determinant of antimicrobial activity in quaternary ammonium compounds nih.gov.
The SAR studies collectively highlight that the optimal structure for activity is highly dependent on the specific biological target, whether it is a bacterial membrane, a fungal cell wall, an enzyme like PKC, or an ion channel helsinki.fiasm.orgnih.govresearchgate.net.
Advanced Research Methodologies and Analytical Approaches
In Vitro Methodologies for Mechanistic Studies
In vitro studies are crucial for elucidating the mechanisms of action of dequalinium (B1207927) acetate (B1210297). These controlled laboratory experiments allow researchers to isolate specific biological processes and analyze the compound's effects without the complexities of a whole organism.
Spectrophotometric and Colorimetric Assays for Compound Uptake and Cellular Exudates
Spectrophotometric and colorimetric assays are utilized to quantify the uptake of dequalinium acetate by cells and to measure the release of cellular components (exudates) as an indicator of membrane damage. Dequalinium itself absorbs at 260 nm, which can interfere with the estimation of nucleic acids released from cells. To overcome this, dequalinium can be removed from the sample, for instance, by passing it through a polyacrylamide gel column, before measuring the absorbance of cellular exudates at 260 nm. asm.org Colorimetric procedures can also be employed for the determination of dequalinium concentration. asm.org
Studies have investigated the uptake of dequalinium by bacterial cells, such as Escherichia coli and Staphylococcus aureus, from different media like distilled water and phosphate (B84403) buffer. The uptake kinetics have been described as Langmuirian. asm.org The concentration of dequalinium can be determined colorimetrically. asm.org The uptake of dequalinium by E. coli and S. aureus from phosphate buffer (pH 7.4) at concentrations corresponding to their minimum inhibitory concentrations (MICs) was found to be 80 µg/mg and 54 µg/mg, respectively. asm.org
Colorimetric assays are also widely used for quantifying various biological molecules and processes. For instance, the dinitrosalicylic acid (DNS) method is a colorimetric assay used to determine total reducing sugars, read at 540 nm. ksu.edu.sa Acetate itself can be quantified using colorimetric assay kits which typically involve an enzymatic conversion of acetate to an intermediate that reduces a probe to a colored product, measurable at 450 nm. abcam.comsigmaaldrich.combiopioneer.com.tw These assays can detect acetate levels below 20 µM. sigmaaldrich.combiopioneer.com.tw
Microbiological Assays (e.g., MIC, MBC Determination, Methylene (B1212753) Blue Reduction)
Microbiological assays are fundamental for assessing the antimicrobial efficacy of dequalinium acetate. These include determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which indicate the lowest concentrations required to inhibit visible growth and kill a defined percentage of bacteria, respectively. Various inoculum levels, ranging from 102 to approximately 108 cells/ml, can be used for MIC determination. asm.org For higher inoculum levels (108 and above), where intrinsic turbidity might interfere with visual assessment of growth, total counts using a counting chamber can be performed to determine bacteriostasis or growth. asm.org
The methylene blue reduction test (MBRT) is another microbiological assay, particularly used for assessing the quality of milk based on its microbial load. dairyknowledge.inwordpress.com This test relies on the principle that actively growing microorganisms in milk deplete oxygen, causing the reduction and decolorization of the methylene blue dye. dairyknowledge.inwordpress.com The time it takes for the dye to decolorize is inversely proportional to the microbial load and metabolic activity. wordpress.com While primarily used for milk quality, the principle of dye reduction as an indicator of microbial metabolic activity can be applied in other contexts to assess the effect of antimicrobial compounds like dequalinium acetate.
Studies have shown that dequalinium chloride is effective against Gardnerella spp. biofilms, reducing their metabolic activity and biomass at concentrations below 256 µg/mL. gedeonrichter.lvuc.ptnih.gov The efficient concentration (EC50) for reducing metabolism and/or biomass by at least 50% was reported as 8.11 µg/mL for BV-associated Gardnerella spp. strains, similar to clindamycin. uc.pt
Advanced Imaging Techniques (e.g., Scanning Electron Microscopy, Confocal Laser Scanning Microscopy for Biofilms, Fluorescent Staining)
Advanced imaging techniques provide visual evidence of the effects of dequalinium acetate on cellular morphology and structures, particularly in complex formations like biofilms.
Scanning Electron Microscopy (SEM) allows for high-resolution imaging of the surface topography of cells and biofilms. SEM has been used to visualize the effect of dequalinium chloride on Gardnerella spp. biofilms, revealing the disruption of the biofilm matrix architecture. gedeonrichter.lvuc.ptnih.gov SEM can provide images with magnifications ranging from 20x to 30,000x and a resolution of 50 to 100 nm, enabling detailed morphological analysis. mdpi.com Sample preparation for SEM typically involves fixation (e.g., with glutaraldehyde (B144438) or paraformaldehyde) and dehydration (e.g., with ethanol). mdpi.comresearchgate.net Heavy metal staining, such as with osmium tetroxide or uranyl acetate, can enhance contrast. mdpi.comopen.ac.uk
Confocal Laser Scanning Microscopy (CLSM) is valuable for studying the three-dimensional structure of biofilms and assessing cell viability within them using fluorescent stains. CLSM has been employed to assess the effect of dequalinium chloride on Gardnerella spp. biofilms. gedeonrichter.lvuc.ptnih.gov Fluorescent staining with dyes like propidium (B1200493) iodide (PI) (staining dead cells red) and Syto40 (staining nucleic acids blue) or Syto 9 (staining live cells green) can be used to visualize the impact on cell viability and biofilm structure. uc.ptresearchgate.net Studies using confocal microscopy have corroborated SEM findings, showing three-dimensional impairment of Gardnerella spp. biofilms treated with dequalinium chloride. gedeonrichter.lvuc.pt Fluorescent staining of dequalinium chloride itself (e.g., with FITC) can also be used to study its penetration into biofilms. uc.ptnih.gov
Receptor and Ion Channel Binding/Activity Assays (e.g., Radioligand Binding, Calcium Release Assays)
Receptor and ion channel binding and activity assays are used to determine if dequalinium acetate interacts with specific cellular receptors or modulates ion channel function.
Radioligand binding assays are a common method to study the binding affinity of a compound to a receptor. These assays typically involve incubating a biological sample containing the receptor (e.g., cell membranes) with a radiolabeled ligand that specifically binds to the receptor, in the presence or absence of the test compound (dequalinium acetate). mdpi.comfrontiersin.orgnih.govrevvity.com The amount of radioligand bound to the receptor is then measured, often after separating bound from free ligand. Competition binding assays can determine the affinity of the test compound by measuring its ability to displace the radiolabeled ligand. mdpi.comfrontiersin.orgnih.govrevvity.com Dequalinium has been investigated for its interaction with muscarinic acetylcholine (B1216132) receptors (mACHRs) using radioligand binding experiments with membranes from cells expressing human muscarinic receptor subtypes (hM1-5). mdpi.comfrontiersin.orgnih.gov Using [³H]-N-methyl-scopolamine ([³H]-NMS) as the radioligand, studies have shown that dequalinium chloride can act as an antagonist at M3 mACHRs with an IC50 of 0.27 µM. frontiersin.orgnih.gov Dequalinium also showed notable log Kocc values on hM2 receptors, suggesting interaction with the allosteric binding site. mdpi.com
Calcium release assays measure changes in intracellular calcium levels, which can be indicative of the activation or inhibition of certain receptors or ion channels. While the provided search results mention calcium mobilization in the context of muscarinic receptor antagonism by a dequalinium analogue (UCL 1684) in lung smooth muscle cells, specific details on calcium release assays directly using dequalinium acetate were not found. nih.gov However, dequalinium has been reported to affect Ca²⁺-activated K⁺ channels. researchgate.net
Cell-Based Assays for Cytotoxicity, Proliferation, Migration, and Apoptosis
Cytotoxicity assays measure the ability of a compound to cause cell death. Various methods exist, including those that assess metabolic activity (e.g., MTT assay) or membrane integrity. researchgate.netopen.ac.ukresearchgate.net Dequalinium chloride has been shown to induce cytotoxicity in human leukemia NB4 cells. drugbank.com The MTT assay, which measures the metabolic activity of cells based on the reduction of a tetrazolium dye to formazan, has been used to assess the metabolic activity of Gardnerella spp. biofilms treated with dequalinium chloride. researchgate.net
Proliferation assays measure the rate of cell growth. These assays can involve counting cells over time or using indicators of cell division or metabolic activity. While not explicitly detailed for dequalinium acetate in the provided results, assays for cellular growth and survival, including proliferation assays, are commonly used in in vitro studies. open.ac.uk
Migration assays assess the ability of cells to move, which is relevant in processes like wound healing, immune response, and cancer metastasis. Dequalinium diiodide has been studied for its effect on the motility of metastatic murine melanoma B16 F10 cells, suggesting a role for PKC inhibition in this effect. researchgate.net
Apoptosis assays detect programmed cell death. Methods include assessing morphological changes, DNA fragmentation, or the activation of caspases. Dequalinium has been shown to induce mitochondria-driven apoptosis in certain cell lines, and histological assays can indicate its apoptosis-inducing effect. researchgate.net
Preclinical Animal Models for Efficacy and Mechanistic Investigations
Preclinical studies utilizing animal models provide valuable insights into the potential efficacy and underlying mechanisms of action of dequalinium acetate in a biological context. These models allow for the assessment of the compound's effects on various physiological and pathological processes.
Models of Infection (e.g., for Resistance Modulation Research)
While dequalinium salts, including dequalinium chloride, are known for their broad bactericidal and fungicidal activity and have been used clinically as antiseptics and disinfectants, specific detailed research in animal models focusing solely on dequalinium acetate for resistance modulation is not extensively documented in the provided search results. Dequalinium chloride has been shown to disrupt bacterial biofilms and has multiple modes of action against bacteria, which is suggested to lower the risk of resistance emergence. mdpi.com Its mechanisms against bacteria include disruption of cell permeability and enzymatic inactivation. mdpi.com Dequalinium has also been identified as an inhibitor of Mycobacterium tuberculosis mycothiol (B1677580) ligase (MshC), an essential enzyme in mycothiol biosynthesis, demonstrating activity against M. tuberculosis in vitro. nih.gov Studies have also explored dequalinium's activity in murine malaria models, showing reduction in parasitemia levels and prolonged survival time, particularly in combination therapy. researchgate.net
Models of Cancer (e.g., for Tumor Growth Inhibition, Metastasis Studies)
Research using animal models has investigated the potential of dequalinium, primarily in the form of dequalinium chloride, for inhibiting tumor growth. Studies have shown that dequalinium chloride can inhibit the growth of malignant tumors, with reports mainly focusing on solid tumors. nih.gov It has been observed to effectively inhibit the growth of glioblastoma cells in vitro and in vivo. nih.gov Dequalinium chloride has demonstrated the ability to inhibit primary tumor growth and recurrent tumor growth in a rat colon carcinoma isograft model. At sublethal doses, it significantly inhibited primary tumor growth to 60% of controls and recurrent tumor growth to 50% of controls in W163 rat colon carcinoma isografts in Wistar/Furth rats. nih.gov This effect is proposed to be related to its ability to selectively accumulate in the mitochondria of carcinoma cells. nih.govnih.gov Dequalinium has also been identified as an inhibitor of protein kinase C (PKC), an enzyme involved in cell-cell adhesion, proliferation, and metastasis. researchgate.net Analogues of dequalinium have been studied for their effects on metastatic melanoma cells, showing linker-dependent inhibition of intracellular PKCalpha activity. researchgate.net
Neurobiological Models (e.g., for Neurotransmission Studies)
Specific studies focusing on dequalinium acetate in neurobiological animal models for neurotransmission studies are not prominently featured in the provided search results. However, dequalinium has been mentioned in the context of neuroprotective effects and targeting alpha-synuclein (B15492655) oligomers, which are implicated in some neurodegenerative disorders. researchgate.net Animal models are widely used in neurobiological research to study various conditions and neurotransmission, including models for ADHD and neurodegenerative diseases like Alzheimer's and Huntington's, which involve alterations in neurotransmitter systems and neuronal function. nih.govscielo.brherbmedpharmacol.com While these models exist, direct research on dequalinium acetate's impact on neurotransmission in such models is not detailed in the provided information.
Tissue Irritation Studies in Animal Models (e.g., for Endodontic Research)
Bis-dequalinium acetate has been evaluated for its tissue irritating properties in animal models, particularly in the context of endodontic research. Studies have assessed its early tissue irritating effect through the evaluation of enhanced vascular permeability in rats after intradermal injection. researchgate.net Tissue reaction has also been evaluated through intrabony implantation in the mandible of guinea pigs. researchgate.net The results of these studies indicated that bis-dequalinium acetate caused only minor tissue irritation and had low toxicity compared to reference medicaments like 2% iodine-potassium iodide and 1% buffered sodium hypochlorite. researchgate.netresearchgate.net This suggested it could be a potential alternative for clinical endodontics, although it has since been largely replaced by other disinfectants. researchgate.net
Computational and Theoretical Approaches
Computational and theoretical approaches play a significant role in understanding the properties and potential activities of chemical compounds like dequalinium acetate, complementing experimental research.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that relate the chemical structure of compounds to their biological activity. QSAR studies involving dequalinium and its analogues have been conducted to explore relationships between their chemical structures and various biological effects, such as activity as K+ channel blockers and inhibition of protein kinase C alpha. researchgate.netacs.org Machine learning-based QSAR models have also been developed to identify potential inhibitors of human organic cation transporter 2 (hOCT2), and dequalinium has been identified as a potent hOCT2 inhibitor using this approach. researchgate.net These computational methods help in understanding the structural features that contribute to the observed activity and can guide the design of new compounds with improved properties. Computational studies, including molecular modeling, are valuable in explaining how molecules interact with biological targets. researchgate.net
Machine Learning-Based QSAR for Transporter Inhibition Prediction
Machine learning-based Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the inhibitory effects of compounds like dequalinium on drug transporters. Human organic cation transporter 2 (hOCT2/SLC22A2) is a key transporter involved in the uptake of endogenous and exogenous organic cations. nih.govresearchgate.net Inhibition of hOCT2 can contribute to adverse effects associated with certain drugs, such as platinum-based anti-cancer agents. nih.gov
Recent studies have utilized machine learning-based QSAR models to identify potential hOCT2 inhibitors among existing drugs. nih.govresearchgate.net One such study successfully identified dequalinium as a potent inhibitor of hOCT2, with an IC₅₀ value of 88.16 ± 7.14 nM. nih.govresearchgate.net Furthermore, dequalinium demonstrated concentration-dependent inhibition of hOCT2-mediated transport of platinum anti-cancer agents like cisplatin (B142131) and oxaliplatin (B1677828). nih.govresearchgate.net This research highlights the utility of machine learning-based QSAR models as a tool in drug repositioning studies to discover novel transporter inhibitors. nih.govresearchgate.net
Molecular Docking and Simulation Studies
Molecular docking and simulation studies are computational techniques used to predict the binding affinity and interaction modes of a molecule, such as dequalinium, with biological targets like proteins or transporters. These methods provide insights into the potential mechanisms of action and interactions at a molecular level.
While specific studies focusing solely on molecular docking and simulation of dequalinium acetate were not extensively detailed in the search results, related research on dequalinium (the cation) and other bis-cationic molecules provides context for the application of these techniques. Molecular docking and dynamics simulations are commonly employed in drug discovery and mechanism studies to analyze physical interactions within a biophysical system and observe the flexibility and structural differences of docked complexes during simulation time. biotechrep.irmdpi.comuni-frankfurt.de These studies can help establish vital intermolecular interactions and binding stability. mdpi.com
Research involving virtual screening campaigns and experimental binding assays has utilized docking protocols to identify potential ligands for targets like muscarinic receptors. nih.gov Such studies emphasize the role of factors like linker flexibility and the arrangement of charged moieties in the interaction pattern and affinity of bis-cationic molecules like dequalinium. nih.gov
Analytical Method Development for Research Purity and Quantification
Accurate determination of the purity and quantity of dequalinium acetate is crucial in research settings. Various analytical techniques are employed for this purpose.
Spectrophotometry (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb UV-Vis light. Dequalinium salts exhibit UV absorption, making this method applicable for their determination. nih.govjst.go.jp
UV-Vis spectrophotometry has been used in studies to determine the solubility of dequalinium acetate in various solvent systems by measuring the concentration of the dissolved compound using ultraviolet absorption. jst.go.jpnih.gov Additionally, UV-Vis spectrophotometry has been employed to analyze the concentration of dequalinium cations in research samples, such as determining the amount of drug entrapped within nanogels by analyzing the supernatant at a specific wavelength (e.g., 340 nm). researchgate.net
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used for the analysis of complex mixtures and the quantification of specific compounds. HPLC methods are commonly developed and validated for the determination of active pharmaceutical ingredients like dequalinium salts in various matrices. sigmaaldrich.comresearchgate.net
HPLC is considered a widely used method for the analysis of dequalinium chloride. researchgate.net Reverse Phase HPLC (RP-HPLC) methods have been developed for the quantitation of compounds in dequalinium-based formulations, utilizing techniques with C18 columns and mobile phases consisting of buffer solutions and organic solvents like methanol. researchgate.net These methods are validated according to guidelines to ensure accuracy, precision, and linearity over a specific concentration range. researchgate.net HPLC is also used as a pharmaceutical reference standard method for the determination of dequalinium chloride in pharmaceutical formulations. sigmaaldrich.com
Studies on Solubility and Dissociation of Dequalinium Salts in Various Research Solvent Systems
Understanding the solubility and dissociation behavior of dequalinium salts in different solvent systems is fundamental for formulation development, analytical method development, and studying their interactions in various environments.
Studies have investigated the solubility of dequalinium acetate in systems involving water, ethanol, and propylene (B89431) glycol, as well as combinations of these solvents, at different temperatures. jst.go.jpnih.gov The solubility was determined using analytical methods such as ultraviolet absorption. jst.go.jpnih.gov Research has shown that dequalinium acetate is more easily dissolved and dissociated in water compared to other dequalinium salts like dequalinium salicylate (B1505791) or dequalinium chloride. jst.go.jp Conductance measurements have also been used to study the dissociation behavior of various dequalinium salts in water. jst.go.jp These studies provide valuable data on how the choice of solvent impacts the behavior of dequalinium salts in solution.
Future Perspectives in Dequalinium Acetate Research
Innovations in Drug Delivery and Targeting Systems
The amphipathic nature of dequalinium (B1207927) makes it a promising candidate for the development of advanced drug delivery systems. drugbank.comnih.gov Its ability to self-assemble in aqueous environments has led to research into formulations that can improve the delivery and targeting of therapeutic agents. nih.govresearchgate.net
Bolaamphiphile Formulations for Enhanced Research Delivery
Dequalinium is characterized as a bolaamphiphile, a molecule with two hydrophilic groups at either end of a hydrophobic chain. drugbank.comnih.govresearchgate.netnih.gov This structure facilitates its self-assembly into liposome-like aggregates, termed DQAsomes, in aqueous media. researchgate.netnih.gov DQAsomes have demonstrated the ability to bind DNA and transfect cells in vitro, suggesting their potential as carriers for gene delivery. nih.gov The positive charge of dequalinium-based formulations allows them to interact with negatively charged molecules like DNA and RNA, as well as target mitochondria. researchgate.netresearchgate.net Research indicates that bolaamphiphile analogues with different structural features, such as linker length and headgroup size, can influence their interaction with biological targets and their antimicrobial activity. nih.gov
Mitochondrial Targeting Strategies for Therapeutic Enhancement in Preclinical Models
Mitochondria represent a significant target for therapeutic interventions in various diseases, including cancer. nih.govnih.govmdpi.com Dequalinium, as a delocalized lipophilic cation, exhibits selective accumulation in the mitochondria of carcinoma cells due to the more hyperpolarized mitochondrial membrane potential in these cells compared to normal cells. nih.govfrontiersin.orgnih.govmdpi.com This intrinsic property makes dequalinium and dequalinium-based nanocarriers, such as DQAsomes, valuable tools for mitochondrial targeting. nih.govresearchgate.netfrontiersin.org Studies using dequalinium-based functional nanosomes (DQA80s) have shown efficient targeting of mitochondria in living cells, leading to increased cellular uptake and enhanced escape from endolysosomes to the cytosol. nih.gov This targeted delivery has been shown to induce apoptosis in cancer cells through mechanisms involving the production of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and activation of caspase-3, highlighting their potential as both carriers and therapeutic agents in preclinical models of mitochondrial-related diseases and cancer. nih.gov
Data Table: Mitochondrial Targeting by DQA80s
| Method | Observation | Citation |
| Flow Cytometry | Efficient targeting of DQA80s to mitochondria in living cells. | nih.gov |
| Confocal Microscopy | Efficient targeting of DQA80s to mitochondria in living cells. | nih.gov |
| TEM Imaging | Efficient targeting of DQA80s to mitochondria in living cells. | nih.gov |
| Cytotoxicity Assays | DQA80s were more toxic than DQAsomes. | nih.gov |
| Cellular Uptake | Significantly increased cellular uptake of DQA80s compared to DQAsomes. | nih.gov |
| Endolysosome Escape | More efficient escape of DQA80s from the endolysosome to the cytosol. | nih.gov |
| Apoptosis Induction | Induction of apoptosis via ROS production, loss of mitochondrial membrane potential, and caspase-3 activation. | nih.gov |
Exploration of Novel Therapeutic Applications
Beyond its established antimicrobial uses, dequalinium acetate (B1210297) is being investigated for its potential in treating other conditions, including various cancers, infectious diseases, and neurodegenerative disorders. drugbank.comnih.govresearchgate.net
Repositioning in Oncology (e.g., hOCT2 Inhibition, Synergistic Therapies)
Dequalinium has demonstrated anticancer properties through various mechanisms, including the induction of apoptosis and the inhibition of specific signaling pathways in cancer cells. nih.govresearchgate.net Recent research has identified dequalinium as a potent inhibitor of human organic cation transporter 2 (hOCT2). researchgate.netresearchgate.netnih.govnih.gov hOCT2 is a key transporter involved in the disposition and toxicity of certain platinum-based anticancer agents like cisplatin (B142131) and oxaliplatin (B1677828). researchgate.netnih.govnih.gov By inhibiting hOCT2, dequalinium may modulate the transport of these chemotherapeutic drugs, potentially serving as a prophylactic agent against their adverse effects. researchgate.netnih.gov Studies have shown that dequalinium inhibits the hOCT2-mediated transport of cisplatin and oxaliplatin in a concentration-dependent manner. researchgate.netnih.govnih.gov
Data Table: Inhibition of hOCT2-Mediated Transport by Dequalinium
| Substrate | Dequalinium Apparent IC₅₀ (nM) | Citation |
| ASP⁺ | 88.16 ± 7.14 | researchgate.netnih.govnih.gov |
| Cisplatin | 18.81 ± 9.93 | researchgate.netnih.gov |
| Oxaliplatin | 11.37 ± 5.32 | researchgate.netnih.gov |
Furthermore, dequalinium has shown synergistic effects when combined with platinum compounds and radiation in preclinical oral cancer models, suggesting its potential to enhance the efficacy of existing cancer therapies. nih.govresearchgate.net It has also been identified as a non-ATP-competitive inhibitor of Cdc7 kinase, an enzyme crucial for DNA replication and DNA damage tolerance, which is often overexpressed in cancer cells. nih.govresearchgate.net Inhibition of Cdc7 kinase by dequalinium may contribute to its antitumor activity and its ability to sensitize cancer cells to DNA-damaging agents. nih.govresearchgate.net
Development as an Antibiotic Resistance Modulator
The increasing global concern regarding antibiotic resistance has spurred research into agents that can modulate or overcome resistance mechanisms. researchgate.net While dequalinium is a known antimicrobial agent with broad activity against bacteria, fungi, and protozoa, its potential as an antibiotic resistance modulator is also being explored. drugbank.comnih.govresearchgate.netresearchgate.netnih.gov Dequalinium is rapidly taken up by bacterial cells and disrupts cell permeability, interferes with metabolism, and inhibits protein synthesis. nih.govresearchgate.netdrugbank.com It interacts with various bacterial multidrug transporters, which could be relevant to its role in modulating resistance. researchgate.netresearchgate.net Research into the mechanisms by which dequalinium affects bacterial biofilms, particularly in the context of infections like bacterial vaginosis, indicates its ability to disrupt biofilm architecture, suggesting a potential role in combating biofilm-associated resistance. researchgate.net
Research into Neurodegenerative Disease Interventions
Emerging research suggests potential applications of dequalinium in the context of neurodegenerative diseases. drugbank.comnih.govresearchgate.netresearchgate.nettargetmol.comresearchgate.net Dequalinium has been shown to interact with alpha-synuclein (B15492655), a protein implicated in several neurodegenerative disorders due to its tendency to form aggregates. nih.govresearchgate.netresearchgate.netdrugbank.comresearchgate.net Specifically, dequalinium has been observed to modulate and induce the self-oligomerization of alpha-synuclein, and restrict protofibril formation. nih.govresearchgate.netresearchgate.netdrugbank.comresearchgate.net This finding suggests a potential neuroprotective action, although further investigation is needed given that dequalinium has also been described as a neurotoxic agent at high doses. nih.govdrugbank.com The interaction with alpha-synuclein highlights a potential avenue for research into dequalinium's role in modulating protein aggregation, a key feature of many neurodegenerative conditions. nih.govresearchgate.netresearchgate.netdrugbank.comresearchgate.netuow.edu.au
Investigating Endodontic Applications as Cleansing Agents and Intracanal Dressings
Research has investigated the potential of dequalinium acetate as a cleansing agent and intracanal dressing in endodontics. Dequalinium compounds are recognized for their chemotherapeutic and bactericidal actions and have been used in various medical and oral medicine applications for mixed infections. nih.govresearchgate.net Studies have aimed to evaluate the suitability of dequalinium preparations for endodontic use. nih.govresearchgate.net
Early research, including clinical case studies, explored dequalinium acetate for treating widespread periapical lesions. These studies reported relatively quick healing of periapical lesions, generally completed within a nine-month period. nih.govresearchgate.net
Bis-dequalinium acetate has also been proposed as an endodontic antiseptic and irrigant due to its low surface tension and its ability to aid in removing the smear layer formed during instrumentation. researchgate.net Research evaluating the tissue irritating effect of BDA through intrabony implantation in guinea pigs indicated that it caused only minor tissue irritation and had low toxicity, suggesting it may be a good alternative for clinical endodontics compared to reference medicaments. researchgate.net
Historically, "Solvidont" was developed as an "endodontic kit" containing bis-dequalinium acetate in different concentrations and viscosities, including a working solution, an irrigation solution, and an intracanal medication paste. opendentistryjournal.com
Advanced Synthetic and Structural Modifications
Advanced research on dequalinium acetate and its analogues involves synthetic and structural modifications aimed at improving their properties and exploring new applications.
Design of Novel Analogues with Improved Specificity or Potency
The dequalinium cation, with its symmetrical structure containing two quaternary quinolinium units linked by a decylene chain, serves as a template for designing analogues. wikipedia.org Modifications to the structure, such as altering the length and nature of the linker chain or modifying the head groups, have been explored to develop compounds with improved specificity or potency for various targets. acs.orgnih.govresearchgate.netucl.ac.uk
Studies on dequalinium analogues have investigated their inhibitory effects on protein kinase C alpha (PKCα). acs.orgresearchgate.net Research indicates that the length of the methylene (B1212753) bridge between the two quinaldinium moieties, the presence of ring substituents, and the bipartite character of the compound contribute to inhibitory potency. researchgate.net Analogues with longer, saturated linkers (C12, C14, or C16) have shown enhanced inhibitory potencies against PKCα. acs.org The number and electron-richness of the aromatic ring head groups are also considered critical factors determining potency against PKCα. researchgate.net
Dequalinium has also been used as a template for modifications to increase affinity for SK potassium channels. nih.gov These efforts have led to the synthesis of compounds, including dequalinium-cyclophanes, that can block SK channels at nanomolar concentrations, significantly more potent than dequalinium itself which blocks at micromolar concentrations. nih.gov
Novel dequalinium analogues have also been identified as selective agents against cancer stem cells, inducing cell death in vitro and reducing tumor weight in xenograft models. frontiersin.org For instance, DECA-14, an analogue of dequalinium (DECA-10), has shown promise in this area. frontiersin.org
Investigation of Crystal Forms and Hydrates for Enhanced Research Material Stability
The investigation of different crystal forms and hydrates of chemical compounds is crucial for understanding and enhancing the stability of research materials. This is particularly relevant for pharmaceutical raw materials. Different crystal forms and hydrates of the same compound can exhibit variations in physical properties, including stability, solubility, and processability. google.comnih.gov
While specific detailed research on the crystal forms and hydrates solely of dequalinium acetate was not extensively found within the search results, research on dequalinium chloride, a closely related salt, provides relevant insights into the importance of crystalline hydrates for stability. Studies on dequalinium chloride crystalline hydrate (B1144303) indicate that it can have better storage stability compared to the anhydrous form. google.com The presence of crystallization water in dequalinium chloride has been shown to result in less moisture absorption compared to the anhydrous form, making the hydrate more stable for storage and transport. google.com The deliquescence of the anhydride (B1165640) form can lead to adhesion issues during processing, while the hydrate form exhibits better flow properties, improving the operability of preparation. google.com
The preparation of dequalinium chloride crystalline hydrate can involve methods such as crystallization or recrystallization from solvents or mixtures of solvents including water, acetonitrile, methanol, ethanol, isopropanol, tetrahydrofuran, ethyl acetate, ether, isopropyl ether, dichloromethane, and chloroform. google.com
Q & A
Q. What steps ensure reproducibility in dequalinium acetate’s pharmacological studies?
- Methodological Answer :
- Open data : Deposit raw datasets (e.g., dose-response curves, microscopy images) in repositories like Zenodo or Figshare .
- Detailed SOPs : Document protocols for critical steps (e.g., bacterial inoculum preparation, compound storage at -80°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
